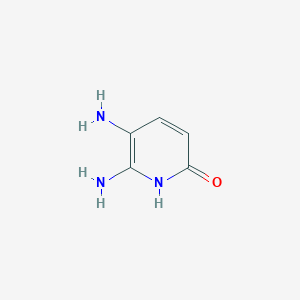

5,6-Diaminopyridin-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-3-1-2-4(9)8-5(3)7/h1-2H,6H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTVUJOEPJQTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Diaminopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details a proposed synthesis and predicted characterization of 5,6-Diaminopyridin-2-ol. Limited direct experimental data for this specific molecule is publicly available; therefore, the methodologies and data presented are based on established chemical principles and spectroscopic data of analogous compounds.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a substituted diaminopyridine, it possesses multiple functional groups that can be readily modified, making it an attractive scaffold for the synthesis of more complex molecules. Diaminopyridine derivatives have shown a wide range of biological activities, including acting as kinase inhibitors, and are considered valuable pharmacophores in drug discovery.[1][2][3] This guide provides a comprehensive overview of a proposed synthetic route and the expected analytical characterization of this compound.

Proposed Synthesis

A plausible and efficient three-step synthetic route for this compound is proposed, starting from the commercially available 2-amino-5-nitropyridine. The synthesis involves nitration, followed by reduction, and finally hydroxylation via a diazotization-hydrolysis reaction sequence.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dinitropyridine (Nitration)

This procedure is adapted from the nitration of 2-aminopyridine.[4][5]

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-amino-5-nitropyridine (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C.

-

Once the starting material is completely dissolved, add a mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-3,5-dinitropyridine.

Step 2: Synthesis of 2,3,5-Triaminopyridine (Reduction)

This protocol is based on the catalytic hydrogenation of nitropyridines.[6][7]

-

To a solution of 2-amino-3,5-dinitropyridine (1.0 eq) in ethanol or methanol in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.

-

Stir the reaction mixture at room temperature for 12-24 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 2,3,5-triaminopyridine, which may be used in the next step without further purification.

Step 3: Synthesis of this compound (Diazotization and Hydrolysis)

This procedure is based on the conversion of aminopyridines to hydroxypyridines.[8][9]

-

Dissolve 2,3,5-triaminopyridine (1.0 eq) in a dilute solution of sulfuric acid (e.g., 1-2 M) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically rapid.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate the hydrolysis of the diazonium salt. Evolution of nitrogen gas should be observed.

-

Continue heating until gas evolution ceases.

-

Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Characterization Data (Predicted)

Due to the lack of experimental data in the literature, the following characterization data for this compound is predicted based on computational tools and comparison with analogous structures.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~6.5 - 7.0 | d | ~8.0 | H-3 |

| ¹H | ~5.8 - 6.2 | d | ~8.0 | H-4 |

| ¹H | ~5.0 - 6.0 (broad) | s | - | -NH₂ (C5) |

| ¹H | ~4.0 - 5.0 (broad) | s | - | -NH₂ (C6) |

| ¹H | ~10.0 - 11.0 (broad) | s | - | -OH |

| ¹³C | ~160 - 165 | s | - | C-2 |

| ¹³C | ~130 - 135 | s | - | C-6 |

| ¹³C | ~120 - 125 | s | - | C-5 |

| ¹³C | ~110 - 115 | s | - | C-4 |

| ¹³C | ~100 - 105 | s | - | C-3 |

Predicted using online NMR prediction tools.[10][11][12]

Table 2: Expected IR and Mass Spectrometry Data

| Technique | Expected Peaks / Values | Interpretation |

| IR Spectroscopy | 3400-3200 cm⁻¹ (broad) | O-H and N-H stretching |

| 1640-1600 cm⁻¹ | N-H bending | |

| 1580-1450 cm⁻¹ | C=C and C=N stretching (aromatic ring) | |

| 1250-1150 cm⁻¹ | C-O stretching | |

| Mass Spectrometry | M⁺ at m/z = 125.06 | Molecular Ion |

| Fragmentation patterns | Loss of NH₂, H₂O, HCN |

Expected values are based on characteristic infrared absorption frequencies and mass spectrometry fragmentation patterns of similar functional groups and aromatic systems.

Potential Biological Significance and Signaling Pathway Involvement

Derivatives of diaminopyridine have been investigated for a variety of biological activities. For instance, some aminopyrimidine derivatives act as focal adhesion kinase (FAK) inhibitors, a target in cancer therapy.[1] The structural features of this compound, with its multiple hydrogen bond donors and acceptors, make it a candidate for interaction with biological macromolecules.

Caption: Potential inhibition of the FAK signaling pathway by this compound.

The diagram above illustrates a simplified signaling pathway involving Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration. Its overexpression is implicated in various cancers. Small molecule inhibitors targeting the ATP-binding site of FAK are of significant interest in oncology drug development. Given that aminopyridine and aminopyrimidine cores are present in known FAK inhibitors, this compound represents a potential starting point for the design of novel FAK inhibitors. Further derivatization of the amino and hydroxyl groups could lead to compounds with enhanced potency and selectivity.

References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. byjus.com [byjus.com]

- 10. Visualizer loader [nmrdb.org]

- 11. acdlabs.com [acdlabs.com]

- 12. Towards the automatic analysis of NMR spectra: part 6. Confirmation of chemical structure employing both 1H and 13C NMR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Synthesis Routes for 5,6-Diaminopyridin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diaminopyridin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine core with vicinal amino groups and a hydroxyl functionality, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. This technical guide explores novel synthetic routes for the preparation of this compound, providing detailed experimental protocols and comparative data to aid researchers in its efficient synthesis. The methodologies presented focus on multi-step synthetic pathways, including the formation of key precursors and their subsequent transformations.

Synthesis Strategy Overview

The synthesis of this compound presents a challenge due to the need for regioselective introduction of three different functional groups onto the pyridine ring. The routes detailed below primarily focus on a strategy involving the initial synthesis of a substituted pyridin-2-ol, followed by the introduction and modification of functional groups at the 5 and 6 positions to yield the desired diamino product.

A plausible synthetic pathway involves the following key transformations:

-

Synthesis of a 2-Hydroxypyridine Precursor: Formation of a stable pyridin-2-one ring with a directing group to facilitate subsequent functionalization.

-

Nitration: Introduction of nitro groups at the 5 and 6 positions of the pyridine ring.

-

Selective Reduction: Conversion of the dinitro compound to the corresponding diamino derivative.

Alternative strategies may involve halogenation followed by amination, which will also be discussed.

Route 1: Synthesis via Dinitration and Reduction

This primary route commences with the synthesis of 2-hydroxy-5-nitropyridine, which serves as a key intermediate.

Step 1: Synthesis of 2-Hydroxy-5-nitropyridine

Two effective methods for the synthesis of 2-hydroxy-5-nitropyridine are presented below.

Method A: From 2-Amino-5-nitropyridine

This method involves the hydrolysis of commercially available 2-amino-5-nitropyridine.

Experimental Protocol: A mixture of 2-amino-5-nitropyridine (500 g, 3.6 mol) and 10% aqueous sodium hydroxide (2000 mL) is refluxed at approximately 102 °C for 10 hours. After cooling, the reaction mixture is filtered. The collected solid is dissolved in water and neutralized with hydrochloric acid to precipitate the product. The solid is then filtered and dried to yield 2-hydroxy-5-nitropyridine.

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| 2-Amino-5-nitropyridine | 10% NaOH, HCl | Reflux, 10 h | 60% | Not Specified | N/A |

Method B: One-Pot Synthesis from 2-Aminopyridine

This approach offers a more direct route from 2-aminopyridine through a one-pot nitration and diazotization/hydrolysis sequence.

Experimental Protocol: To a 1000L reaction vessel, add concentrated sulfuric acid (1 ton). 2-Aminopyridine (100.0 kg, 1063.8 mol) is added in batches while maintaining the temperature at 10-20 °C. Concentrated nitric acid (92.8 kg, 957.4 mol) is then added, and the mixture is heated to 45-50 °C and stirred for 4-5 hours. The reaction solution is slowly added to 1 ton of ice water, keeping the temperature between 0-10 °C. An aqueous solution of sodium nitrite (110.1 kg, 1595.7 mol) is added dropwise. Following the reaction, aqueous ammonia (600 kg) is added to adjust the acid concentration to 25-30%. The resulting precipitate is centrifuged and dried to give 2-hydroxy-5-nitropyridine.[1][2]

| Starting Material | Reagents | Conditions | Yield | Purity | Reference |

| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃, NaNO₂, NH₄OH | 0-50 °C | 56.7% | Not Specified | [1][2] |

Step 2: Nitration of 2-Hydroxy-5-nitropyridine (Proposed)

Experimental Protocol (Proposed): Carefully add 2-hydroxy-5-nitropyridine to a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature (e.g., 0-5 °C). The reaction mixture is then slowly warmed to room temperature and stirred for several hours. The reaction is quenched by pouring it onto ice, and the precipitated product, 2-hydroxy-5,6-dinitropyridine, is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of 2-Hydroxy-5,6-dinitropyridine to this compound (Proposed)

Specific protocols for the selective reduction of 2-hydroxy-5,6-dinitropyridine were not found. The following is a general method for the reduction of dinitropyridines.

Experimental Protocol (Proposed): Dissolve 2-hydroxy-5,6-dinitropyridine in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, for example, 10% Palladium on carbon (Pd/C). The mixture is then subjected to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon at room temperature and atmospheric or slightly elevated pressure. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure to yield this compound.

Route 2: Synthesis via Halogenation and Amination (Proposed)

This alternative route explores the introduction of amino groups through the displacement of halogen atoms.

Step 1: Halogenation of 2-Hydroxypyridine (General Concept)

The initial step would involve the dihalogenation of 2-hydroxypyridine at the 5 and 6 positions to generate a dihalopyridin-2-ol intermediate. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent could be employed.

Step 2: Amination of 5,6-Dihalopyridin-2-ol (Proposed)

The resulting 5,6-dihalopyridin-2-ol could then undergo a double nucleophilic aromatic substitution reaction with an ammonia source to introduce the two amino groups. This could be achieved using aqueous or alcoholic ammonia at elevated temperatures and pressures, potentially with a copper catalyst.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflows.

Caption: Proposed synthesis of this compound via a dinitration and reduction sequence.

Caption: Proposed alternative synthesis via dihalogenation and subsequent amination.

Data Summary

The following table summarizes the quantitative data found for the synthesis of the key intermediate, 2-hydroxy-5-nitropyridine. Data for the proposed subsequent steps are not yet available in the reviewed literature.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1 (Method A) | 2-Amino-5-nitropyridine | 2-Hydroxy-5-nitropyridine | 10% NaOH, reflux; then HCl | 60 | N/A |

| 1 (Method B) | 2-Aminopyridine | 2-Hydroxy-5-nitropyridine | Conc. H₂SO₄, Conc. HNO₃; NaNO₂; NH₄OH | 56.7 | [1][2] |

Conclusion and Future Directions

This technical guide outlines novel and plausible synthetic routes towards this compound. While a complete, experimentally validated synthesis from readily available starting materials is not yet fully documented in the literature, the proposed pathways, particularly the dinitration and reduction route starting from 2-aminopyridine, offer a strong foundation for further investigation.

Future research should focus on optimizing the proposed nitration and reduction steps. Key areas for investigation include:

-

Regioselectivity of Nitration: Detailed studies are needed to confirm the selective nitration of 2-hydroxy-5-nitropyridine at the 6-position and to optimize reaction conditions to maximize the yield of the desired 2-hydroxy-5,6-dinitropyridine.

-

Selective Reduction: The development of a selective reduction method that can efficiently convert the dinitro compound to the diamino product without affecting the hydroxyl group is critical. Various reducing agents and catalytic systems should be explored.

-

Alternative Routes: The proposed halogenation-amination route warrants experimental investigation as it may offer a more direct pathway, avoiding the use of strong nitrating agents.

The successful development of a robust and scalable synthesis for this compound will undoubtedly facilitate the discovery and development of new therapeutic agents.

References

Spectroscopic and Structural Analysis of 5,6-Diaminopyridin-2-ol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available spectroscopic and structural information for the compound 5,6-Diaminopyridin-2-ol (CAS 138650-05-2). Despite a comprehensive search of scientific literature and chemical databases, experimentally determined spectroscopic data (NMR, IR, MS) for this compound has not been found in publicly accessible sources. Consequently, this document provides a summary of predicted spectroscopic data, general experimental protocols applicable to this class of compounds, and a generalized workflow for the characterization of novel chemical entities. This information is intended to serve as a reference for researchers who may synthesize or work with this compound in the future.

Predicted Spectroscopic Data

In the absence of experimental spectra, computational predictions can offer valuable insights into the expected spectroscopic features of a molecule. The following tables summarize the predicted NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 6.8 - 7.2 | Doublet |

| H-4 | 6.0 - 6.4 | Doublet |

| -NH₂ (C-5) | 4.5 - 5.5 | Broad Singlet |

| -NH₂ (C-6) | 5.0 - 6.0 | Broad Singlet |

| -OH (C-2) | 9.0 - 11.0 | Broad Singlet |

Note: Predictions are based on standard NMR prediction algorithms. Actual chemical shifts are highly dependent on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 155 - 165 |

| C-3 | 110 - 120 |

| C-4 | 100 - 110 |

| C-5 | 135 - 145 |

| C-6 | 140 - 150 |

Note: These are estimated values and should be confirmed by experimental data.

Expected Infrared (IR) Spectroscopy Features

The IR spectrum of this compound is expected to be characterized by the following absorption bands corresponding to its functional groups:

-

O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch (amino): Two sharp to medium bands in the region of 3300-3500 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1450-1650 cm⁻¹ region.

-

C-N stretch: Bands in the 1250-1350 cm⁻¹ region.

-

C-O stretch: A band in the 1000-1250 cm⁻¹ region.

Expected Mass Spectrometry (MS) Features

In a mass spectrum, this compound (molar mass: 125.13 g/mol ) would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 125 under electron ionization (EI) conditions.

-

Protonated Molecular Ion ([M+H]⁺): A peak at m/z = 126 under electrospray ionization (ESI) or chemical ionization (CI) conditions.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of small neutral molecules such as NH₃, H₂O, and HCN.

General Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like this compound. These would require optimization for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra at an appropriate field strength (e.g., 400 or 500 MHz).

-

Standard acquisition parameters for ¹H NMR may include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage and desolvation temperature to achieve a stable signal.

-

For fragmentation data (MS/MS), select the parent ion of interest and apply a collision energy to induce fragmentation.

-

Visualized Workflows

As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of a novel chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Caption: Logical Flow of Spectroscopic Data for Structure Elucidation.

X-ray Crystal Structure of 2,6-Diaminopyridine: An In-depth Technical Guide

Disclaimer: The X-ray crystal structure for 5,6-Diaminopyridin-2-ol is not publicly available in crystallographic databases. This guide provides a comprehensive analysis of a closely related isomer, 2,6-Diaminopyridine , for which detailed crystallographic data exists.

This technical guide offers a detailed examination of the X-ray crystal structure of 2,6-Diaminopyridine, a molecule of interest to researchers in medicinal chemistry and materials science. This document provides a summary of its crystallographic data, a detailed experimental protocol for its structure determination, and a visualization of its intermolecular interactions.

Crystallographic Data Summary

The crystallographic data for a new polymorph of 2,6-diaminopyridine has been reported and is summarized below.[1] This data provides the fundamental parameters of the unit cell and the conditions under which the data was collected.

| Parameter | Value |

| Chemical Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| Unit Cell Dimensions | a = 5.1217 Å, b = 9.8397 Å, c = 21.914 Å |

| α = 90°, β = 90°, γ = 90° | |

| Residual Factor | 0.1189 |

| COD Number | 2020898 |

Experimental Protocols

The determination of the crystal structure of 2,6-diaminopyridine involves several key steps, from synthesis and crystallization to data collection and structure refinement.

A salt of 2,6-diaminopyridine, 2,6-diaminopyridinium chloride, was synthesized and crystallized, providing insights into the protonated form of the molecule. The synthesis involved the hydrolysis of N,N'-bis(diisopropylphosphino)-2,6-diaminopyridine in the presence of CrCl₃·6H₂O.[2]

Synthesis:

-

N,N'-bis(diisopropylphosphino)-2,6-diaminopyridine (0.2 g, 0.53 mmol) was dissolved in 5 ml of dry tetrahydrofuran under an argon atmosphere.[2]

-

CrCl₃·6H₂O (0.134 g, 0.51 mmol) was added to the solution.[2]

-

The resulting mixture was stirred for 4 hours at room temperature.[2]

-

The purple solid that formed was filtered, washed with dry diethyl ether, and dried.[2]

Crystallization:

-

The solid was redissolved in acetonitrile.

-

Crystallization was initiated by solvent diffusion with diethyl ether.[2]

-

Yellow crystals of 2,6-diaminopyridinium chloride were obtained.[2]

The following diagram illustrates the general workflow for X-ray crystal structure determination.

Structural Analysis and Intermolecular Interactions

The crystal structure of 2,6-diaminopyridinium chloride reveals a network of intermolecular interactions that stabilize the packing of the molecules in the solid state. The primary interactions are N—H⋯Cl hydrogen bonds.[2] The cationic molecules and chloride anions are arranged in sheets.[2] Within these sheets, slipped π–π stacking interactions are also observed between the pyridine rings.[2]

The following diagram visualizes the key intermolecular interactions found in the crystal lattice of 2,6-diaminopyridinium chloride.

A notable feature of the 2,6-diaminopyridinium cation is the significant pyramidalization of the amino nitrogen atom.[2] This deviation from a trigonal-planar geometry is an important structural characteristic.[2] In the non-protonated 2,6-diaminopyridine, the C—N—C angle of the pyridine ring is smaller than in the protonated form.[2]

This guide provides a foundational understanding of the solid-state structure of 2,6-diaminopyridine, which can be valuable for further research in drug design and materials science where this scaffold is utilized.

References

Physicochemical Properties of 5,6-Diaminopyridin-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,6-Diaminopyridin-2-ol. Due to the limited availability of direct experimental data for this specific compound, this document compiles information from computational predictions and data from structurally analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering insights into its chemical nature, alongside generalized experimental protocols for its characterization.

Introduction

This compound is a heterocyclic aromatic compound belonging to the diaminopyridine class. Compounds in this family are of significant interest in medicinal chemistry due to their diverse biological activities, which are intrinsically linked to their physicochemical properties. These properties, including solubility, lipophilicity, and ionization state, govern the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a potential drug candidate. Understanding these characteristics is paramount for the rational design and development of new therapeutic agents. This guide summarizes the available physicochemical data for this compound and provides standardized methodologies for its empirical determination.

Chemical and Physical Properties

Direct experimental data for this compound is scarce in publicly available literature. The following table summarizes key physicochemical parameters, primarily derived from computational models and data from the structurally similar compound, 5,6-Diaminopyridin-3-ol. It is crucial to note that these values are predictions and should be confirmed through experimental validation.

| Property | Value (Predicted/Inferred) | Data Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 138650-05-2 | Capot Chemical[1] |

| Molecular Formula | C₅H₇N₃O | PubChem[2] |

| Molecular Weight | 125.13 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C(=N1)N)N)O | N/A |

| InChI Key | KFBGHPAUAGPIOF-UHFFFAOYSA-N | PubChem[2] |

| XLogP3 | -0.5 | PubChem (for 5,6-Diaminopyridin-3-ol)[2] |

| Hydrogen Bond Donors | 3 | PubChem (for 5,6-Diaminopyridin-3-ol)[2] |

| Hydrogen Bond Acceptors | 4 | PubChem (for 5,6-Diaminopyridin-3-ol)[2] |

| Rotatable Bond Count | 1 | PubChem (for 5,6-Diaminopyridin-3-ol)[2] |

| Exact Mass | 125.058911855 Da | PubChem (for 5,6-Diaminopyridin-3-ol)[2] |

| Topological Polar Surface Area | 85.2 Ų | PubChem (for 5,6-Diaminopyridin-3-ol)[2] |

Note: The data presented is for the isomeric compound 5,6-Diaminopyridin-3-ol where direct data for this compound is unavailable. These values should be used as estimations.

Experimental Protocols

The following sections detail generalized experimental protocols for the determination of key physicochemical properties applicable to this compound and other pyridine derivatives.

Determination of Melting Point

Objective: To determine the temperature at which the substance transitions from a solid to a liquid phase.

Methodology (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.

Determination of Aqueous Solubility

Objective: To quantify the concentration of the compound in a saturated aqueous solution at a specific temperature.

Methodology (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of water (or a relevant buffer system) in a flask.

-

The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solids.

-

The concentration of the compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility of a related compound, 2,6-diaminopyridine, is reported to be 9.9 g/100 mL (20 ºC).[3]

Determination of Partition Coefficient (LogP)

Objective: To measure the lipophilicity of the compound, which influences its membrane permeability and distribution.

Methodology (Shake-Flask Method):

-

A pre-saturated solution of n-octanol and water is prepared.

-

A known amount of the compound is dissolved in one of the phases (typically water).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

-

The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.

-

The concentration of the compound in each phase is determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Determination of pKa

Objective: To determine the acid dissociation constant(s) of the compound, which indicates the degree of ionization at different pH values.

Methodology (Potentiometric Titration):

-

A solution of the compound with a known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.

-

The pKa value(s) can be determined from the titration curve, typically as the pH at the half-equivalence point(s).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and physicochemical characterization.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways. However, substituted diaminopyridines are known to interact with a variety of biological targets. For instance, some aminopyridines function as potassium channel blockers, which can enhance neurotransmitter release at the neuromuscular junction. Further research, such as in-silico modeling and in-vitro screening, would be necessary to elucidate the potential biological targets and signaling pathways modulated by this compound.

The following diagram illustrates a hypothetical logical relationship for investigating the biological activity of a novel compound.

Caption: Logical workflow for investigating the biological activity of a novel chemical entity.

Conclusion

References

Tautomerism in 5,6-Diaminopyridin-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tautomerism in 5,6-Diaminopyridin-2-ol

This compound possesses several functional groups capable of proton migration, leading to a rich tautomeric landscape. The primary tautomeric equilibria to consider are the keto-enol and amino-imino forms.

-

Keto-Enol Tautomerism: This involves the interconversion between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form.

-

Amino-Imino Tautomerism: The presence of two amino groups at positions 5 and 6 introduces the possibility of amino-imino tautomerism, where a proton can migrate from an exocyclic nitrogen to the ring nitrogen or an adjacent exocyclic nitrogen.

The interplay of these equilibria results in several possible tautomeric structures. The relative stability of these tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the surrounding environment (e.g., solvent polarity).

Theoretical Framework and Relative Stabilities

The predominance of a particular tautomer is governed by its thermodynamic stability. For pyridin-2-ol and its derivatives, the keto form is often more stable than the enol form in the solid state and in polar solvents, primarily due to the greater strength of the C=O double bond compared to a C=C double bond and the potential for intermolecular hydrogen bonding. However, the enol form can be favored in the gas phase or in nonpolar solvents.

The amino-imino equilibrium is generally shifted towards the amino form for simple aminopyridines, as this preserves the aromaticity of the pyridine ring. The imino tautomers are typically less stable.

For this compound, a combination of these factors will determine the major contributing tautomer. It is hypothesized that the 5,6-diamino-1H-pyridin-2-one (Keto-Diamino) form is likely to be the most stable tautomer in condensed phases due to the stability of the pyridone ring and the retention of the aromatic amino substituents.

Experimental Protocols for Tautomer Characterization

The elucidation of tautomeric equilibria relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.

Detailed Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For unambiguous signal assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

To study the effect of solvent, acquire spectra in a range of solvents with varying polarities.

-

-

Data Analysis:

-

Compare the observed chemical shifts with those of model compounds where the tautomeric form is locked (e.g., by N- or O-methylation).

-

The presence of distinct sets of signals indicates a slow exchange between tautomers on the NMR timescale.

-

If the exchange is fast, an averaged spectrum is observed. In such cases, variable temperature NMR can be employed to slow down the exchange and resolve the individual tautomer signals.

-

The ratio of tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide evidence for the presence of different tautomers, as they typically exhibit distinct absorption maxima (λmax).

Detailed Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a transparent solvent (e.g., ethanol, water, cyclohexane).

-

Prepare a series of dilute solutions of known concentrations.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer.

-

Acquire spectra in a variety of solvents with different polarities to observe shifts in the tautomeric equilibrium.

-

-

Data Analysis:

-

The keto and enol forms of hydroxypyridines generally have different λmax values. The keto form often absorbs at a longer wavelength.

-

Changes in the relative intensities of absorption bands with solvent polarity can indicate a shift in the tautomeric equilibrium. For instance, polar solvents may stabilize the more polar keto tautomer, leading to an increase in the intensity of its corresponding absorption band.

-

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.

Detailed Methodology:

-

Crystal Growth:

-

Grow single crystals of this compound of suitable quality for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

-

Data Collection:

-

Mount a single crystal on a goniometer and place it in a diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

-

-

Data Analysis:

-

The final refined structure will reveal the precise location of all atoms, including hydrogen atoms, thus definitively identifying the tautomeric form present in the crystal.

-

Computational Chemistry Protocols

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers.

Detailed Methodology:

-

Structure Preparation:

-

Build the 3D structures of all plausible tautomers of this compound using a molecular modeling software.

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory is widely used for reliable calculations on organic molecules.

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

-

Solvation Effects:

-

To model the effect of a solvent, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculations.

-

-

Data Analysis:

-

The relative energies (ΔE) of the tautomers are calculated by comparing their total electronic energies, including ZPVE corrections.

-

The Gibbs free energy of tautomerization (ΔG) can also be calculated to determine the equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

-

Quantitative Data Summary (Based on Analogous Systems)

The following table summarizes hypothetical relative energies for the tautomers of this compound, based on trends observed for similar heterocyclic systems. The Keto-Diamino form is set as the reference (0.0 kcal/mol).

| Tautomer | Gas Phase (ΔE, kcal/mol) | Water (ΔG, kcal/mol) |

| Keto-Diamino | 0.0 | 0.0 |

| Enol-Diamino | +1.5 to +3.0 | +2.5 to +5.0 |

| Enol-Amino-Imino | > +10 | > +8 |

Note: These values are illustrative and based on general principles. Actual values for this compound would require specific experimental or computational studies.

Conclusion

The tautomeric landscape of this compound is complex, with several potential keto-enol and amino-imino forms. Based on established principles from related heterocyclic systems, the 5,6-diamino-1H-pyridin-2-one tautomer is predicted to be the most stable form, particularly in polar environments. A definitive characterization of the tautomeric equilibrium for this specific molecule necessitates a combined experimental and computational approach. The methodologies outlined in this guide provide a robust framework for such an investigation. For professionals in drug development, a thorough understanding of the predominant tautomeric forms of such molecules is essential for accurate structure-activity relationship (SAR) studies, prediction of ADME properties, and the design of effective and safe therapeutic agents.

Navigating the Physicochemical Landscape of 5,6-Diaminopyridin-2-ol: A Technical Guide to Solubility and Stability

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential solubility and stability studies for the novel compound 5,6-Diaminopyridin-2-ol. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount for predicting its behavior, optimizing formulations, and ensuring regulatory compliance. While specific experimental data for this compound is not extensively available in public literature, this document outlines the requisite experimental protocols for determining these critical parameters. Furthermore, it presents an illustrative summary of potential solubility and stability profiles based on the known behavior of structurally related diaminopyridine compounds. This guide is intended to serve as a foundational resource for researchers initiating preclinical evaluation of this compound, enabling a systematic and scientifically rigorous approach to its characterization.

Introduction: The Critical Role of Physicochemical Characterization

This compound is a heterocyclic compound of interest within pharmaceutical research. As with any potential therapeutic agent, its journey from discovery to a viable drug candidate is contingent upon a detailed understanding of its fundamental properties. Among the most crucial of these are solubility and stability.

-

Solubility directly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its bioavailability and therapeutic efficacy. Poor aqueous solubility can be a significant hurdle in formulation development.

-

Stability studies are essential for identifying potential degradation pathways and products, which is critical for ensuring the safety and potency of the final drug product. These studies inform the selection of appropriate storage conditions, packaging, and shelf-life determination.

This guide provides standardized methodologies for conducting these vital assessments for this compound and presents illustrative data to serve as a benchmark for expected outcomes.

Solubility Profile of this compound (Illustrative Data)

The solubility of a compound is determined across a range of pH values and in various solvents to mimic physiological conditions and to inform formulation strategies. The following tables present hypothetical, yet plausible, solubility data for this compound.

Table 1: Illustrative Aqueous Solubility Profile of this compound at 37°C

| pH | Solubility (mg/mL) | Method |

| 1.2 | 15.2 | Shake-Flask |

| 4.5 | 8.5 | Shake-Flask |

| 6.8 | 2.1 | Shake-Flask |

| 7.4 | 1.8 | Shake-Flask |

| 9.0 | 3.5 | Shake-Flask |

Table 2: Illustrative Solubility of this compound in Various Solvents at 25°C

| Solvent | Solubility Category | Approximate Solubility (mg/mL) |

| Water | Sparingly soluble | ~2 |

| Ethanol | Soluble | >30 |

| Methanol | Freely soluble | >100 |

| Acetone | Soluble | >30 |

| Acetonitrile | Slightly soluble | ~5 |

| Dimethyl Sulfoxide (DMSO) | Freely soluble | >100 |

| Toluene | Insoluble | <0.1 |

Stability Profile of this compound (Illustrative Data)

Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a molecule.[1] By subjecting the compound to conditions more severe than those it would typically encounter, potential degradation pathways can be identified.[2] The following table summarizes hypothetical outcomes of a forced degradation study on this compound.

Table 3: Illustrative Forced Degradation Study Summary for this compound

| Stress Condition | Duration | Degradation (%) | Major Degradation Products Identified |

| 0.1 M HCl at 60°C | 24 hours | < 5% | Minimal degradation observed |

| 0.1 M NaOH at 60°C | 8 hours | ~10% | Product A, Product B |

| 5% H₂O₂ at Room Temperature | 24 hours | ~18% | N-oxide derivative, Nitro-derivative |

| Dry Heat at 80°C | 48 hours | < 2% | Minimal degradation observed |

| Photostability (ICH Q1B) | 7 days | ~8% | Photodegradant X |

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the aqueous solubility of this compound across a physiologically relevant pH range.

Materials:

-

This compound

-

Phosphate buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) to quantify the compound

Procedure:

-

Add an excess amount of this compound to a glass vial, ensuring that a solid phase remains.

-

Add a known volume of the desired pH buffer to the vial.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Repeat the experiment in triplicate for each pH condition.

Forced Degradation Study and Stability-Indicating Method Development

This protocol outlines the process for conducting forced degradation studies and developing a stability-indicating HPLC method in accordance with ICH guidelines.[3]

Objective: To identify potential degradation products and pathways for this compound and to develop an HPLC method capable of separating the parent compound from its degradants.

Part A: Forced Degradation (Stress Testing)

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for up to 24 hours. Withdraw samples at various time points, neutralize, and dilute for analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at 60°C for up to 8 hours. Withdraw samples at intervals, neutralize, and dilute for analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 5% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Withdraw samples, quench the reaction if necessary, and dilute for analysis.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. At specific time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions. Analyze both the exposed and control samples.

Part B: Stability-Indicating HPLC Method Development

-

Column and Mobile Phase Screening: Begin with a C18 column and a mobile phase consisting of a phosphate buffer and acetonitrile or methanol.

-

Gradient Optimization: Develop a gradient elution method to ensure separation of the parent peak from any degradation products formed during the stress studies.

-

Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detecting both the parent compound and its degradants.

-

Method Validation: Once a suitable method is developed, validate it according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the parent peak is resolved from all degradation product peaks.

Visualizations

The following diagrams illustrate the logical flow of the experimental work and a potential degradation pathway for this compound.

Caption: Experimental workflow for solubility and stability studies.

Caption: Plausible oxidative degradation pathway for this compound.

Conclusion

The successful development of this compound as a therapeutic agent is intrinsically linked to a comprehensive understanding of its solubility and stability. This technical guide provides the essential experimental frameworks for researchers to systematically evaluate these critical physicochemical properties. While the presented data is illustrative, the detailed protocols for solubility determination and forced degradation studies offer a robust starting point for generating the necessary data to support formulation development, establish appropriate storage conditions, and ensure the overall quality and safety of this promising compound. Adherence to these standardized methodologies will facilitate a more efficient and informed progression through the preclinical and clinical development phases.

References

Quantum Chemical Blueprint for 5,6-Diaminopyridin-2-ol: A Technical Guide for Drug Discovery Professionals

Introduction

5,6-Diaminopyridin-2-ol is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to biologically active molecules, such as nucleotide bases and various kinase inhibitors. The presence of multiple hydrogen bond donors and acceptors, along with a π-electron system, suggests its potential for interacting with biological targets. A thorough understanding of its electronic and structural properties at the quantum mechanical level is paramount for predicting its reactivity, metabolic stability, and potential as a drug candidate.

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of this compound. In the absence of direct experimental quantum chemical studies on this specific molecule, this document outlines a robust computational and experimental workflow based on established methodologies for analogous aminopyridine and heterocyclic compounds. The guide is intended for researchers, scientists, and drug development professionals to facilitate further investigation into the therapeutic potential of this compound.

Proposed Computational Workflow for Quantum Chemical Calculations

A systematic computational study is essential to elucidate the intrinsic properties of this compound. Density Functional Theory (DFT) is a widely used and reliable method for such investigations, offering a good balance between accuracy and computational cost.[1][2][3][4] The proposed workflow is visualized in the diagram below.

Caption: Proposed computational workflow for quantum chemical analysis.

Detailed Computational Protocol

The following protocol outlines the recommended steps for a comprehensive quantum chemical analysis of this compound.

-

Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Theoretical Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is proposed for its proven performance with organic and heterocyclic molecules.[1][2][3][5]

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.[1][2][5]

-

Geometry Optimization: The molecular geometry of this compound should be fully optimized in the gas phase to find the minimum energy conformation.

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic properties and simulated vibrational spectra (IR and Raman).

-

Electronic Property Calculations:

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the HOMO-LUMO gap, which is an indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Mulliken Atomic Charges: Calculation of Mulliken charges will provide insight into the charge distribution across the molecule.

-

Dipole Moment: The total dipole moment will be calculated to understand the molecule's overall polarity.

-

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed quantum chemical calculations. These values are hypothetical and serve as a template for presenting the actual computational results.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-N1 | 1.37 |

| N1-C6 | 1.35 | |

| C6-C5 | 1.41 | |

| C5-C4 | 1.39 | |

| C4-C3 | 1.38 | |

| C3-C2 | 1.40 | |

| C2-O7 | 1.36 | |

| C5-N8 | 1.40 | |

| C6-N9 | 1.39 | |

| Bond Angle (°) | C6-N1-C2 | 118.5 |

| N1-C2-C3 | 122.0 | |

| C2-C3-C4 | 119.5 | |

| C3-C4-C5 | 118.0 | |

| C4-C5-C6 | 120.0 | |

| C5-C6-N1 | 122.0 |

Table 2: Predicted Electronic and Global Reactivity Descriptors

| Property | Predicted Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 4.6 eV |

| Dipole Moment (Debye) | 3.5 D |

| Ionization Potential (I) | 5.8 eV |

| Electron Affinity (A) | 1.2 eV |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

| Chemical Softness (S) | 0.22 |

| Electrophilicity Index (ω) | 2.66 |

Table 3: Predicted Major Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3450 |

| N-H Asymmetric Stretch (NH₂) | 3350 |

| N-H Symmetric Stretch (NH₂) | 3250 |

| C=C/C=N Ring Stretch | 1620, 1580, 1470 |

| N-H Scissoring (NH₂) | 1600 |

| C-O Stretch | 1250 |

Proposed Experimental Protocols

Experimental validation is crucial for confirming the theoretical predictions. The following are generalized protocols for the synthesis and characterization of this compound, adapted from procedures for similar compounds.

Synthesis Protocol

A plausible synthetic route to this compound could involve the reduction of a corresponding dinitropyridinol.

-

Nitration: 2-Hydroxypyridine can be subjected to nitration to introduce nitro groups at the 5 and 6 positions.

-

Reduction: The resulting 5,6-dinitro-pyridin-2-ol can then be reduced to this compound using a suitable reducing agent, such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

-

Purification: The crude product would be purified by recrystallization or column chromatography.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum to identify the chemical shifts and coupling constants of the aromatic and amine protons. The hydroxyl proton may be observable depending on the solvent and concentration.

-

¹³C NMR: Acquire the carbon NMR spectrum to determine the chemical shifts of the carbon atoms in the pyridine ring.

-

2D NMR (COSY, HSQC, HMBC): These experiments can be performed to confirm the connectivity of protons and carbons.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an ATR accessory or as a KBr pellet.

-

Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for O-H, N-H, C=C, C=N, and C-O stretching and bending vibrations to confirm the presence of the key functional groups.[6][7]

-

Potential Biological Signaling Pathway Involvement

The diaminopyridine scaffold is present in molecules known to act as antifolates.[8] Antifolates disrupt the folate metabolism pathway, which is crucial for the synthesis of nucleotides and certain amino acids, thereby inhibiting cell division.[9][10][11][12][13] This makes the folate pathway a relevant area of investigation for the biological activity of this compound.

Caption: Potential inhibition of the folate metabolism pathway.

This technical guide provides a foundational framework for the comprehensive quantum chemical and experimental investigation of this compound. The proposed computational workflow, utilizing DFT calculations, will yield valuable insights into its structural and electronic properties, which are crucial for understanding its chemical behavior and potential as a drug candidate. The outlined experimental protocols provide a starting point for its synthesis and characterization. Furthermore, the exploration of its potential role as an antifolate offers a clear direction for initial biological screening. The integration of these theoretical and experimental approaches will pave the way for a deeper understanding of this compound and accelerate its development in the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. journalijar.com [journalijar.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antifolate activity of new diaminopyrimidines and diaminopurines in enzymatic and cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifolate - Wikipedia [en.wikipedia.org]

- 10. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Antifolates | Oncohema Key [oncohemakey.com]

- 13. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5,6-Diaminopyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Diaminopyridin-2-ol, also known by its tautomeric name 5,6-diamino-2(1H)-pyridinone, is a heterocyclic organic compound. Due to the principle of tautomerism, where chemical compounds can exist in readily interconvertible isomeric forms, this compound predominantly exists as 5,6-diamino-2(1H)-pyridinone. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, with a focus on delivering detailed technical information for research and development applications. The pyridinone core is a recognized scaffold in medicinal chemistry, known for its presence in a variety of biologically active molecules.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, the properties of its predominant tautomer, 5,6-diamino-2(1H)-pyridinone, are presented below.

| Property | Value |

| CAS Number | 138650-05-2[1][2][3] |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Not reported |

Synthesis and Experimental Protocols

One common method for synthesizing the 2-pyridinone core is through the condensation of a β-ketoester with an amine. For this compound, a potential, though unverified, pathway could start from a suitably substituted precursor.

Logical Synthesis Pathway

Caption: A conceptual pathway for the synthesis of 5,6-diamino-2(1H)-pyridinone.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively characterized. However, the broader class of pyridinone derivatives has attracted significant interest in medicinal chemistry due to their diverse pharmacological properties.[4][5]

Potential Areas of Investigation:

-

Anticancer Activity: Many pyridinone-containing compounds have been investigated for their potential as cytotoxic agents against various cancer cell lines.[5] The di-amino substitution pattern on the pyridinone ring of this compound could offer unique interactions with biological targets.

-

Enzyme Inhibition: The pyridinone scaffold can act as a pharmacophore that interacts with the active sites of various enzymes. The specific substitutions on this compound may confer selectivity towards certain enzyme families, such as kinases or polymerases.

-

Antimicrobial Properties: Some pyridinone derivatives have demonstrated antibacterial and antifungal activities.[6]

Experimental Protocol: In Vitro Anticancer Activity Screening

The following is a generalized protocol for assessing the cytotoxic effects of this compound against a panel of human cancer cell lines.

1. Cell Culture:

- Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

- Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Compound Preparation:

- Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Perform serial dilutions of the stock solution to obtain a range of working concentrations.

3. Cytotoxicity Assay (MTT Assay):

- Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

- Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

- Solubilize the formazan crystals with a solubilization buffer.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Logical Workflow for In Vitro Cytotoxicity Testing

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of a compound.

Safety and Handling

Specific safety and toxicity data for this compound are not available. As with any chemical compound, it should be handled with care in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier. A generic safety data sheet for a related compound can offer some guidance, but it is not a substitute for compound-specific information.[7][8]

Conclusion

This compound, predominantly existing as its 5,6-diamino-2(1H)-pyridinone tautomer, represents an under-investigated molecule within the broader class of biologically relevant pyridinones. While specific experimental data is sparse, its structural features suggest potential for further exploration in medicinal chemistry and drug discovery. The protocols and information provided in this guide are intended to serve as a foundational resource for researchers interested in the synthesis and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the chemical, physical, and biological properties of this compound.

References

- 1. 138650-05-2(this compound) | Kuujia.com [kuujia.com]

- 2. 2(1H)-Pyridinone,5,6-diamino-(9CI) | 138650-05-2 [chemicalbook.com]

- 3. 138650-05-2 | CAS DataBase [m.chemicalbook.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. fcsdchemicalsandlubricants.com [fcsdchemicalsandlubricants.com]

Methodological & Application

5,6-Diaminopyridin-2-ol: A Versatile Building Block for Heterocyclic Synthesis in Drug Discovery

Affiliation: Google Research

Abstract

5,6-Diaminopyridin-2-ol is a valuable heterocyclic building block in organic synthesis, particularly for the construction of fused-ring systems with significant biological activity. Its vicinal diamine functionality, coupled with the 2-pyridone moiety, allows for versatile cyclocondensation reactions to form a variety of heterocyclic scaffolds, most notably imidazo[4,5-b]pyridines. These resulting compounds have garnered substantial interest in medicinal chemistry due to their demonstrated potential as inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapeutics in oncology, immunology, and beyond. This application note provides an overview of the synthesis, key reactions, and therapeutic applications of this compound and its derivatives, along with detailed experimental protocols.

Introduction

The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals and biologically active compounds. Functionalized pyridines, such as this compound, serve as critical starting materials for the synthesis of more complex molecular architectures. The arrangement of the amino and hydroxyl groups on the pyridine core of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The resulting imidazo[4,5-b]pyridine core is a key pharmacophore found in numerous kinase inhibitors, highlighting the importance of this compound as a building block in modern drug discovery.

Synthesis of this compound

A plausible synthetic route to this compound begins with the commercially available 2-aminopyridine. The synthesis involves a three-step sequence: nitration, diazotization to introduce the hydroxyl group, and subsequent reduction of the nitro group to an amine, followed by the introduction of the second amino group.

Synthetic Scheme:

The Emerging Role of Diaminopyridinols and Their Analogs in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The diaminopyridinol scaffold, exemplified by molecules such as 5,6-Diaminopyridin-2-ol, represents a promising chemotype in the landscape of modern medicinal chemistry. While literature specifically detailing the applications of this compound is nascent, the broader class of aminopyridinols and their bioisosteric cousins, the diaminopyrimidines, have garnered significant attention as privileged structures in the design of targeted therapeutics. These compounds are particularly notable for their utility as kinase inhibitors, leveraging their ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. This document provides an overview of the applications, synthetic strategies, and biological evaluation of this class of compounds, offering detailed protocols for their investigation.

Medicinal Chemistry Applications

Derivatives of the diaminopyridine and diaminopyrimidine core have been extensively explored as inhibitors of various protein kinases implicated in oncology and inflammatory diseases. The strategic placement of amino and hydroxyl groups on the pyridine or pyrimidine ring allows for multiple points of interaction with the kinase hinge region, a critical area for ATP binding. This interaction profile often leads to potent and selective inhibition.

For instance, various diaminopyrimidine derivatives have been synthesized and evaluated as potent inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and migration.[1][2] Additionally, compounds with a similar structural motif have demonstrated significant inhibitory activity against Cyclin-Dependent Kinase 7 (CDK7), a key regulator of the cell cycle and transcription, highlighting the therapeutic potential of this scaffold in cancer treatment.[3] The versatility of this chemical class is further underscored by the development of aminopyridine-based inhibitors for c-Jun N-terminal kinases (JNK), which are involved in inflammatory responses and neurodegenerative diseases.[4]

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative diaminopyrimidine and aminopyridine derivatives against various kinase targets.

Table 1: Inhibitory Activity of Diaminopyrimidine Derivatives against Focal Adhesion Kinase (FAK)

| Compound ID | FAK IC50 (nM) | A549 Cell Line IC50 (nM) | MDA-MB-231 Cell Line IC50 (nM) | Reference |

| A12 | - | 130 | 94 | [1][2] |

Note: Specific FAK enzymatic IC50 for compound A12 was not provided in the source material, but its potent anti-proliferative activity in FAK-overexpressing cell lines is highlighted.

Table 2: Inhibitory Activity of Diaminopyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

| Compound ID | CDK7 IC50 (nM) | Selectivity Profile | Reference |

| 22 | Significant | Remarkable selectivity against a panel of kinases, including seven CDK subtypes | [3] |

Note: The source material for compound 22 emphasizes its significant and selective inhibitory activity without providing a specific IC50 value.

Experimental Protocols

General Synthesis of Substituted Diaminopyrimidines

This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives, which can be adapted for the synthesis of related aminopyridinol compounds.

Materials:

-

Appropriate starting materials (e.g., substituted anilines, pyrimidine cores)

-

Solvents (e.g., DMF, ethanol)

-

Catalysts (e.g., Pd(OAc)2)

-

Reagents for purification (e.g., silica gel for column chromatography)

Procedure:

-

Coupling Reaction: A mixture of the pyrimidine core, a substituted aniline, a suitable catalyst (e.g., palladium acetate), and a ligand in an appropriate solvent is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired diaminopyrimidine derivative.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

-

Synthesized inhibitor compounds

-

Recombinant kinase enzyme

-

ATP

-

Substrate peptide

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-